8-Methoxyflindersine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyflindersine involves several steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyflindersine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxyflindersine involves several molecular targets and pathways:
Comparison with Similar Compounds
8-Methoxyflindersine is unique among quinoline alkaloids due to its specific methoxy substitution at the 8th position. Similar compounds include:
N-methyl-8-methoxyflindersin: Another quinoline alkaloid with similar antiparasitic activity.
Skimmianine: A quinoline alkaloid with different substitution patterns and biological activities.
Kokusaginine: Known for its distinct chemical structure and biological properties.
Dictamnine: Another quinoline alkaloid with notable biological activities.
Flindersiamine: Shares structural similarities but differs in its biological effects.
Properties
IUPAC Name |
7-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-7-10-13(19-15)9-5-4-6-11(18-3)12(9)16-14(10)17/h4-8H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYSRJYNHOVUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=CC=C3)OC)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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